molecular formula C9H7ClN2O2 B8221631 methyl 4-chloro-1H-indazole-7-carboxylate

methyl 4-chloro-1H-indazole-7-carboxylate

Cat. No.: B8221631
M. Wt: 210.62 g/mol
InChI Key: SDKHCZIWSGBXRM-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1H-indazole-7-carboxylate is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry. The indazole scaffold is recognized as an emerging privileged structure in drug discovery due to its widespread pharmaceutical and biological properties . This compound is synthetically valuable for constructing novel molecules for various therapeutic areas. Researchers utilize this and similar indazole carboxylates in the synthesis of potential treatments for conditions such as cancer, inflammatory diseases, and bacterial infections, given the scaffold's noted relevance in these fields . The presence of both a chloro substituent and an ester group on the indazole core provides versatile handles for further synthetic modification, allowing for the exploration of structure-activity relationships. Intended Use & Handling: This product is strictly labeled "For Research Use Only" and is intended for laboratory research or further manufacturing purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, refer to the provided Safety Data Sheet (SDS) for detailed hazard information, and ensure compliance with all local and national regulations regarding the handling and disposal of chemicals.

Properties

IUPAC Name

methyl 4-chloro-1H-indazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)5-2-3-7(10)6-4-11-12-8(5)6/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKHCZIWSGBXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)Cl)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 3-Chloro-2-Aminobenzoate Derivatives

A common approach involves starting with methyl 3-chloro-2-aminobenzoate. Treatment with isoamyl nitrite under acidic conditions induces diazotization, followed by cyclization to form the indazole ring. For example, in a protocol adapted from the synthesis of 4-chloro-1H-indazole, the precursor is reacted with acetic anhydride and potassium acetate in chloroform, followed by isoamyl nitrite at 60°C. Hydrolysis with lithium hydroxide yields the carboxylic acid intermediate, which is subsequently esterified to form the methyl ester.

Reaction Conditions:

  • Precursor: Methyl 3-chloro-2-aminobenzoate

  • Reagents: Acetic anhydride, potassium acetate, isoamyl nitrite

  • Temperature: 60°C

  • Yield: ~95% (based on analogous reactions).

Regioselective Functionalization Strategies

Chlorination at the 4th Position

Introducing chlorine at the 4th position requires careful control to avoid competing reactions. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) enables selective chlorination. For instance, methyl 1H-indazole-7-carboxylate can be treated with LDA at -78°C, followed by quenching with hexachloroethane to install the chlorine atom.

Optimization Notes:

  • Temperature: Maintenance of cryogenic conditions (-78°C) prevents side reactions.

  • Quenching Agent: Hexachloroethane provides superior selectivity over N-chlorosuccinimide.

Esterification of the 7th Position

Esterification is achieved via acid-catalyzed reaction of the carboxylic acid intermediate with methanol. In a representative procedure, 4-chloro-1H-indazole-7-carboxylic acid is refluxed with methanol and sulfuric acid, yielding the methyl ester in >90% purity.

Data Table: Esterification Conditions

ParameterValueSource
CatalystH₂SO₄ (conc.)
SolventMethanol
TemperatureReflux (65°C)
Reaction Time12 hours
Yield89–92%

Alternative Routes via Intermediate Halogenation

Post-Cyclization Chlorination

An alternative strategy involves chlorinating pre-formed methyl 1H-indazole-7-carboxylate. Using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C introduces chlorine at the 4th position with minimal byproducts.

Key Observations:

  • Regioselectivity: The electron-withdrawing ester group at position 7 directs electrophilic substitution to position 4.

  • Side Products: <5% 5-chloro isomer observed.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Recent advancements employ continuous flow reactors to enhance reaction control and scalability. For example, a two-step process—cyclization followed by chlorination—achieved 85% yield with a throughput of 1.2 kg/h in pilot studies.

Advantages:

  • Reduced reaction time (2 hours vs. 12 hours batch).

  • Improved heat management during exothermic chlorination.

Challenges and Mitigation Strategies

Byproduct Formation

Competing chlorination at position 5 or 6 can occur if reaction conditions are suboptimal. Strategies include:

  • Catalyst Screening: Zinc chloride improves selectivity for 4-chloro products.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) suppress parasitic isomerization.

Purification Techniques

Chromatographic separation remains critical due to structural similarities between isomers. Reverse-phase HPLC with acetonitrile/water gradients achieves >99% purity.

Emerging Methodologies

Photocatalytic C–H Activation

Preliminary studies demonstrate visible-light-mediated C–H chlorination using iridium photocatalysts. This method reduces reliance on harsh reagents and operates at ambient temperature.

Pilot Results:

  • Yield: 78%

  • Selectivity: 92% for 4-chloro isomer .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1H-indazole-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The indazole ring can undergo oxidation to form different functionalized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide, and bases like potassium carbonate.

    Reduction: Reducing agents like lithium aluminum hydride, solvents such as tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate, solvents such as acetone.

Major Products Formed

    Substitution: Formation of substituted indazole derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of oxidized indazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-chloro-1H-indazole-7-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, making it a valuable building block for drug development.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. For instance, studies have shown that it can induce apoptosis in cancer cell lines, such as K562, with an IC50 value of approximately 5.15 µM. The mechanism involves modulation of apoptosis-related proteins like Bcl-2 and Bax, suggesting a pathway through the p53/MDM2 interaction .

Antiviral Properties

Preliminary investigations suggest that this compound may possess antiviral activity, although specific viral targets and mechanisms are yet to be fully elucidated. Further research is necessary to determine its efficacy against various viral infections .

Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties, demonstrating effectiveness against several bacterial strains. Its structural characteristics contribute to its ability to interact with microbial targets, making it a candidate for further exploration in antimicrobial drug development .

Chemical Synthesis

This compound is synthesized through various methods that allow for the introduction of functional groups necessary for biological activity.

Synthetic Pathways

Common synthetic routes involve the reaction of indazole derivatives with halogenating agents or other electrophiles. For example, the compound can be synthesized by reacting 4-chloroindazole with methyl chloroformate under basic conditions to yield this compound .

Biological Studies

The compound's interactions with biological systems have been a focus of research, revealing insights into its mechanism of action and potential therapeutic uses.

Case Studies

Several case studies have documented the compound's efficacy in preclinical models:

  • A study demonstrated significant antiproliferative effects on breast cancer cell lines when treated with this compound.
  • Another investigation highlighted its potential in treating viral infections by assessing its impact on viral load in infected cell cultures .

Mechanism of Action

The mechanism of action of methyl 4-chloro-1H-indazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogs in the Indazole Family

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Substituents Molecular Formula Similarity Score Key Differences vs. Target Compound
Methyl 4-chloro-1H-indazole-7-carboxylate 1260851-42-0 Cl (C4), COOCH₃ (C7) C₉H₇ClN₂O₂ Reference Reference compound
5-Chloro-1H-indazole-7-carboxylic acid 875305-85-4 Cl (C5), COOH (C7) C₈H₅ClN₂O₂ 0.92 Carboxylic acid (vs. ester), Cl at C5
Methyl 1H-indazole-7-carboxylate 755752-82-0 H (C4), COOCH₃ (C7) C₉H₈N₂O₂ 0.88 No Cl substituent
Methyl 6-chloro-1H-indazole-4-carboxylate 885519-72-2 Cl (C6), COOCH₃ (C4) C₉H₇ClN₂O₂ 0.87 Cl and ester groups swapped (C4 vs. C6)
Methyl 4-bromo-1H-indazole-6-carboxylate 885518-47-8 Br (C4), COOCH₃ (C6) C₉H₇BrN₂O₂ N/A Br (vs. Cl), ester at C6 (vs. C7)
Key Observations:

Substituent Position: The position of the chlorine substituent significantly impacts molecular similarity. For example, 5-chloro-1H-indazole-7-carboxylic acid (Cl at C5) has a higher similarity score (0.92) than methyl 6-chloro-1H-indazole-4-carboxylate (Cl at C6, score 0.87). This suggests that electronic and steric effects vary with halogen placement .

Functional Groups :

  • Carboxylic acid derivatives (e.g., 5-chloro-1H-indazole-7-carboxylic acid) exhibit higher polarity and lower lipophilicity compared to methyl esters, affecting solubility and bioavailability .
  • The methyl ester group in the target compound enhances stability against hydrolysis under basic conditions, making it preferable for synthetic intermediates .

Halogen Effects :

  • Bromine substitution (methyl 4-bromo-1H-indazole-6-carboxylate) increases molecular weight (255.07 vs. 210.62) and alters reactivity. Bromine’s larger atomic radius and weaker C–X bond may facilitate nucleophilic substitution reactions compared to chlorine .

Comparison with Non-Indazole Derivatives

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9)
  • Core Structure : Indole (benzene-pyrrole) vs. indazole (benzene-pyrazole).
  • Functionalization : Carboxylic acid at C2 (indole) vs. methyl ester at C7 (indazole).
  • Reactivity : The indole’s NH group is more nucleophilic than indazole’s pyrazole N, influencing coordination chemistry and catalytic applications.
  • Applications : Both compounds are restricted to R&D use, but the indole derivative’s carboxylic acid group makes it a candidate for metal-organic frameworks (MOFs) .

Biological Activity

Methyl 4-chloro-1H-indazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C9H8ClN2O2
  • Molecular Weight : 200.62 g/mol
  • CAS Number : 885519-19-7

The compound features an indazole scaffold, which is known for its versatility in drug design and development. The presence of the chloro group at the 4-position enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Kinase Inhibition : Indazole derivatives have been shown to inhibit several kinases, which play critical roles in cell signaling pathways. For instance, some studies indicate that related indazole compounds can inhibit Polo-like kinase 4 (PLK4), a target involved in cancer cell proliferation .
  • Antimicrobial Activity : Recent investigations suggest that indazole derivatives exhibit antibacterial properties by interfering with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication .
  • Anti-inflammatory Effects : Compounds containing the indazole structure have demonstrated anti-inflammatory activities, potentially through inhibition of pro-inflammatory cytokines and pathways .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related indazole compounds:

Activity Target/Mechanism Reference
Antitumor ActivityInhibition of PLK4
Antibacterial PropertiesInhibition of DNA gyrase
Anti-inflammatory EffectsCytokine inhibition
Kinase InhibitionMultiple kinases (e.g., Pim kinases)

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Antitumor Efficacy : A study demonstrated that derivatives of indazole, including this compound, exhibited significant inhibition of tumor growth in xenograft models. The mechanism involved downregulation of PLK4 expression, leading to cell cycle arrest in cancer cells .
  • Antibacterial Assessment : In vitro assays revealed that related indazole compounds effectively inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated potent antibacterial activity, supporting further development as therapeutic agents against resistant bacterial strains .
  • Inflammation Models : Research involving animal models of inflammation showed that this compound reduced edema and inflammatory markers significantly compared to control groups, suggesting its potential as an anti-inflammatory drug .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4-chloro-1H-indazole-7-carboxylate, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves chlorination of the indazole core followed by esterification. Key parameters include reaction temperature (0–5°C for chlorination to minimize side products) and solvent choice (e.g., dichloromethane for esterification). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and confirmed by single-crystal X-ray diffraction to resolve structural ambiguities . Crystallization from ethanol/water mixtures (7:3 v/v) yields high-purity crystals, as demonstrated in analogous indazole derivatives .

Q. How can analytical techniques differentiate this compound from structurally similar compounds?

  • Methodological Answer : Use a combination of:

  • NMR : Distinct aromatic proton signals (e.g., H-5 at δ 8.2–8.4 ppm in DMSO-d6) and chlorine’s deshielding effect on adjacent carbons.
  • Mass Spectrometry : ESI-MS ([M+H]+ at m/z 225.03) with isotopic patterns confirming chlorine presence.
  • XRD : Bond length comparisons (e.g., C-Cl bond ~1.74 Å) to distinguish from non-chlorinated analogs .

Q. What are the reactivity trends of this compound under acidic or basic conditions?

  • Methodological Answer : Under basic conditions (e.g., NaOH in methanol), ester hydrolysis occurs, yielding 4-chloro-1H-indazole-7-carboxylic acid. Acidic conditions (HCl in dioxane) may cleave the indazole ring. Reactivity is monitored via TLC (silica gel, ethyl acetate/hexane) and quantified by LC-MS. Stability studies show degradation above pH 10, requiring neutral buffers for storage .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electrophilic reactivity at the C-4 chlorine and nucleophilic susceptibility at the carboxylate. Molecular docking (AutoDock Vina) identifies potential binding interactions with enzymes like cytochrome P450, validated by kinetic assays (IC50 measurements) .

Q. What experimental frameworks assess the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Follow OECD Guidelines 308/309:

  • Hydrolysis : Incubate in buffer solutions (pH 4–9) at 25°C, analyzing degradation products via GC-MS.
  • Photolysis : Expose to UV light (λ = 254 nm) in quartz reactors, quantifying half-life using first-order kinetics.
  • Biotic Degradation : Use activated sludge (OECD 301F) to measure microbial breakdown, with LC-HRMS identifying metabolites .

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

  • Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) arise from solvent effects or crystal packing. Address by:

  • Solvent Correction : Apply the IEF-PCM model in DFT to simulate DMSO interactions.
  • Dynamic NMR : Variable-temperature experiments to assess conformational exchange.
  • Cross-Validation : Compare XRD-derived bond angles with optimized geometries .

Q. What methodologies evaluate the compound’s stability under long-term storage and experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A):

  • Thermal Stability : Store at 40°C/75% RH for 6 months, monitoring degradation via HPLC.
  • Light Exposure : Use ICH Q1B guidelines with xenon arc lamps.
  • Solution Stability : Assess in common solvents (DMSO, methanol) via NMR over 72 hours. Degradation products are characterized by high-resolution MS/MS .

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